molecular formula C19H22N2O2S B2854337 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034593-45-6

3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2854337
CAS No.: 2034593-45-6
M. Wt: 342.46
InChI Key: UPEHBZXNEHPVNE-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C19H22N2O2S and a molecular weight of 342.46 g/mol . It is identified by the CAS number 2034593-45-6 and is offered as a high-purity material for research purposes . The compound's structure features a benzamide core substituted with a methylsulfanyl group and a complex amine moiety incorporating pyridine and tetrahydropyran (oxan-4-yl) rings, suggesting potential for diverse molecular interactions . This structural complexity makes it a valuable intermediate or candidate for investigation in various scientific fields, including medicinal chemistry and chemical biology. Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical studies. This compound is intended for use by qualified researchers in a laboratory setting only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-24-17-6-2-4-15(12-17)19(22)21-18(14-7-10-23-11-8-14)16-5-3-9-20-13-16/h2-6,9,12-14,18H,7-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEHBZXNEHPVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the pyridine and tetrahydropyran groups through a series of substitution and coupling reactions. The methylthio group can be introduced via thiolation reactions using reagents like methylthiol or dimethyl disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key structural differences and similarities between the target compound and analogs are summarized in Table 1.

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent (Position 3) N-Substituent Key Features Reference
Target Compound Methylsulfanyl Oxan-4-yl, pyridin-3-ylmethyl Thioether, tetrahydropyran, pyridine -
4d () 3,4-Dichloro Morpholinomethyl-thiazol-2-yl Chloro, thiazole, morpholine
4e () 3,4-Dichloro 4-Methylpiperazinylmethyl-thiazol-2-yl Chloro, thiazole, piperazine
Example 53 () 2-Fluoro (on adjacent benzene) Pyrazolo-pyrimidin-chromenyl Fluoro, fused heterocycles
Chidamide () None (substituent on amino phenyl) Pyridin-3-ylacrylamido-methyl Pyridine, acrylamide, isomer-sensitive
Imatinib () None 4-Methylpiperazinylmethyl, pyridin-3-yl Piperazine, pyridine, kinase inhibitor
  • Substituent Effects: The target’s methylsulfanyl group contrasts with chloro (e.g., 4d, 4e) or fluoro (Example 53) substituents. The oxan-4-yl group (tetrahydropyran) offers a rigid, oxygen-containing ring compared to morpholine or piperazine in 4d/4e. This may alter solubility and steric hindrance at binding sites . The pyridin-3-ylmethyl moiety is structurally analogous to pyridine groups in imatinib and chidamide, which are critical for target engagement in kinase or HDAC inhibition .

Physicochemical Properties

Melting points (MP) and molecular weights (MW) from analogs suggest trends:

Table 2: Physical Properties of Analogs

Compound Name MP (°C) MW (g/mol) Reference
4d () Not reported ~550
Example 53 () 175–178 589.1
Chidamide () Not reported ~406
  • The tetrahydropyran group (MW: 86 g/mol) may increase MP compared to morpholine (MW: 87 g/mol) due to ring rigidity .

Q & A

Basic Questions

Q. What are the optimal synthetic methodologies for 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide, and how do reaction conditions influence yield?

  • Answer: The synthesis typically involves acylation steps using activating agents like N,N’-carbonyldiimidazole (CDI) or dicyclohexyl carbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). For example, Method 2 in achieved a 68% yield via substitution between (E)-3-(pyridin-3-yl)acrylamide and 4-(bromomethyl)benzoic acid, followed by acylation with 4-fluorobenzene-1,2-diamine. Key factors include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature control: 50–80°C minimizes side reactions.
  • Purification: Decolorization and acetone detrusion improve purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer:

  • X-ray crystallography: Single-crystal diffraction resolves stereochemical ambiguities (e.g., distinguishing isomers, as in ).
  • NMR spectroscopy: 1H/13C NMR identifies functional groups (e.g., methylsulfanyl at δ 2.5 ppm, pyridin-3-yl protons at δ 8.0–9.0 ppm).
  • High-performance liquid chromatography (HPLC): Purity ≥95% is achievable with C18 columns and acetonitrile/water gradients .

Q. What are the key intermediates in the synthesis of this compound?

  • Answer: Critical intermediates include:

  • Activated carboxylic acid intermediate: Formed via CDI-mediated acylation of (E)-3-(pyridin-3-yl)acrylic acid with 4-(aminomethyl)benzoic acid.
  • Oxan-4-yl-pyrrolidin-3-amine: Synthesized via reductive amination of oxan-4-one with pyrrolidin-3-amine (analogous to methods in ) .

Advanced Questions

Q. How can researchers resolve discrepancies in isomeric byproduct formation during synthesis?

  • Answer: Isomerization arises from competing acylation at reactive amino groups (e.g., ’s chidamide isomers). Mitigation strategies:

  • Regioselective protection: Use Fmoc or Boc groups to block undesired amino sites.
  • pH control: Acidic conditions (pH 4–5 with trifluoroacetic acid) favor selective acylation.
  • Monitoring: LC-MS tracks intermediates; X-ray crystallography confirms final structure .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or nuclear receptors)?

  • Answer:

  • Molecular docking (AutoDock Vina): Predict binding poses against homology models of targets like RORγt (see ’s RORC2 inverse agonist study).
  • Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100-ns trajectories.
  • Free-energy perturbation (FEP): Quantifies binding affinity changes upon substituent modification .

Q. How can reaction conditions be optimized to improve yield in the final acylation step?

  • Answer:

  • Coupling agents: HATU or DCC/HOBt increase efficiency (’s Method 4 achieved 62% yield).
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 100°C for 30 min vs. 24 hours conventionally).
  • Stoichiometry: Use 1.5–2.0 equivalents of activated intermediate to drive the reaction .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s biological activity (e.g., kinase inhibition)?

  • Answer:

  • Kinase inhibition assays: Use ADP-Glo™ Kinase Assay with IC50 determination (e.g., ’s kinase profiling).
  • Cellular thermal shift assay (CETSA): Validates target engagement in live cells.
  • RNA sequencing: Identifies downstream pathway modulation (e.g., IL-17 reduction in ) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Answer:

  • Solubility enhancement: Co-solvents (PEG 400) or salt formation (e.g., sodium salt in ).
  • LogP optimization: Replace methylsulfanyl with hydrophilic groups (e.g., sulfoxide) to balance permeability/solubility.
  • Prodrug design: Esterify carboxylic acid groups for improved absorption .

Stability and Storage

Q. How should the compound be stored to prevent degradation?

  • Answer:

  • Conditions: Store at –20°C under nitrogen in amber vials.
  • Stability monitoring: HPLC at 0/1/3/6 months tracks degradation (e.g., oxidation of methylsulfanyl to sulfoxide).
  • Antioxidants: Add butylated hydroxytoluene (BHT) to formulations .

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